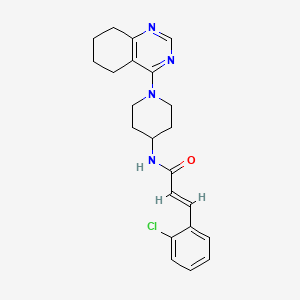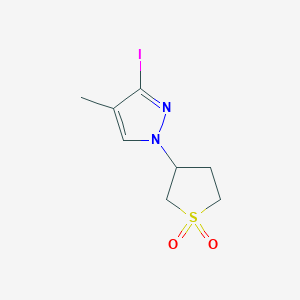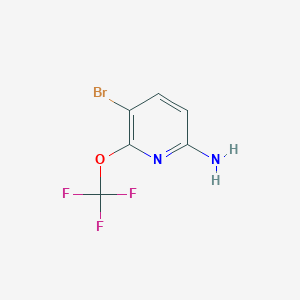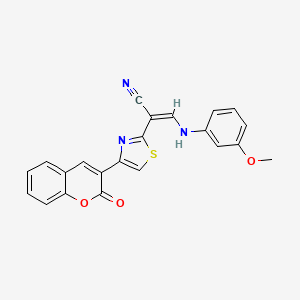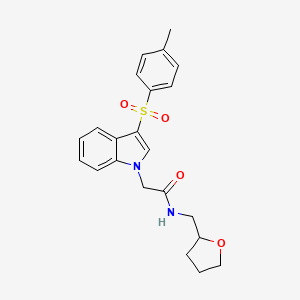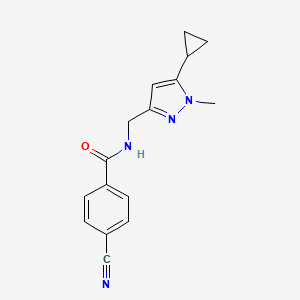
4-cyano-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to the class of organic compounds known as benzyl cyanides . These are organic compounds containing an acetonitrile with one hydrogen replaced by a phenyl group .
Molecular Structure Analysis
The molecular formula of this compound is C16H16N4O, and it has a molecular weight of 280.331. Molecular docking showed the predicted binding mode between this compound and protein receptor .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, it’s known that compounds of this class have shown moderate to high insecticidal activities against diamondback moth (Plutella xylostella) at various concentrations .Scientific Research Applications
Modulation of Metabotropic Glutamate Receptor
- Substituent Effects in Metabotropic Glutamate Receptor Modulation: Research on a structurally similar compound, CDPPB, highlights its role as a positive allosteric modulator of the rat and human metabotropic glutamate receptor mGluR5 subtype. This modulation is pivotal in enhancing glutamate-induced calcium release in cortical astrocytes (de Paulis et al., 2006).
Antimicrobial and Antitubercular Activity
- Potential in Antimicrobial Applications: N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, closely related to the compound , have shown significant antimicrobial activities, specifically against Mycobacterium tuberculosis (Nayak et al., 2016).
Mitochondrial Reductive Function Evaluation
- Evaluating Mitochondrial Toxicity: A study investigated the mitochondrial reductive function of benzamide compounds, providing insights into their potential cytotoxic effects in different cell lines (Bellili et al., 2022).
Fluoride Anion Sensing
- Colorimetric Sensing of Fluoride Anions: N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have been found to exhibit colorimetric sensing abilities for fluoride anions, a significant property in chemical detection and environmental monitoring (Younes et al., 2020).
Antioxidant Activity
- Antioxidant Potential: Certain benzamide derivatives have demonstrated excellent antioxidant activities, suggesting their potential use in combating oxidative stress and related disorders (Bondock et al., 2016).
Antitumor Agents
- Application in Antitumor Therapy: Benzothiazole derivatives, structurally akin to the subject compound, have shown selective cytotoxicity against tumorigenic cell lines, indicating potential as antitumor agents (Yoshida et al., 2005).
Enzyme Inhibition
- Potential in Enzyme Inhibition: N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides exhibit inhibitory potential against various human enzymes, underscoring their relevance in therapeutic applications involving enzyme modulation (Saeed et al., 2015).
Synthesis of Heterocycles
- Role in Heterocyclic Chemistry: The compound's structural units are instrumental in synthesizing various heterocycles, crucial in pharmaceutical chemistry and material science (Pokhodylo et al., 2010).
Antimicrobial Agents
- Antimicrobial Properties: Derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides have been investigated for their antimicrobial activities, providing a basis for the development of new antimicrobial agents (Raju et al., 2010).
properties
IUPAC Name |
4-cyano-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-20-15(12-6-7-12)8-14(19-20)10-18-16(21)13-4-2-11(9-17)3-5-13/h2-5,8,12H,6-7,10H2,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBIVTHAPWXONB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC=C(C=C2)C#N)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2356414.png)

![3-Tert-butyl-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2356416.png)
![2-amino-N-(3-ethoxypropyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2356420.png)
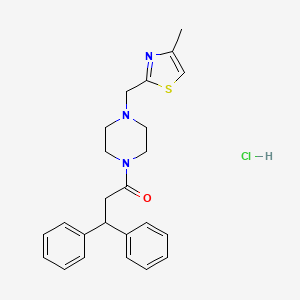
![3-(3-Methoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2356425.png)
![N-(2,4-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2356427.png)
